molecular formula C15H21N5O2 B2995152 2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one CAS No. 2097918-06-2

2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2995152
CAS No.: 2097918-06-2
M. Wt: 303.366
InChI Key: MUOCDQRXCGHWDI-UHFFFAOYSA-N
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Description

This compound is a dihydropyridazinone derivative featuring a piperidine ring substituted with a 2-hydroxyethyl group at the nitrogen atom and a pyrazole moiety at the 6-position of the dihydropyridazinone core. The 2-hydroxyethyl group on the piperidine ring enhances hydrophilicity, which may improve solubility compared to alkyl-substituted analogs, while the pyrazole moiety could contribute to hydrogen bonding interactions with biological targets .

Properties

IUPAC Name

2-[[1-(2-hydroxyethyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O2/c21-11-10-18-8-4-13(5-9-18)12-20-15(22)3-2-14(17-20)19-7-1-6-16-19/h1-3,6-7,13,21H,4-5,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUOCDQRXCGHWDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=CC=N3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has attracted attention for its potential biological activities. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into three main components:

  • Piperidine Ring : Provides basic nitrogen functionality.
  • Pyrazole Moiety : Known for various biological activities such as anti-inflammatory and analgesic effects.
  • Dihydropyridazine Core : Contributes to the overall stability and reactivity of the compound.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Antioxidant Activity : The pyrazole ring is associated with antioxidant properties, which may contribute to cellular protection against oxidative stress .
  • Anti-inflammatory Effects : Compounds with similar structures have demonstrated significant anti-inflammatory effects, suggesting potential therapeutic applications in inflammatory diseases .
  • CNS Activity : The presence of the piperidine moiety suggests potential central nervous system (CNS) activity, which could be beneficial in treating neurological disorders .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, several studies suggest:

  • Inhibition of Phosphodiesterase (PDE) : Similar compounds have been shown to inhibit PDE5, leading to vasodilation and improved blood flow. This mechanism may be relevant for cardiovascular applications .
  • Modulation of Neurotransmitter Systems : The piperidine component may interact with neurotransmitter receptors, influencing mood and cognitive functions.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study evaluated various pyrazole derivatives for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with similar structures exhibited significant scavenging activity, implying potential use in oxidative stress-related conditions .
  • Research on Anti-inflammatory Effects :
    • In vivo studies demonstrated that related compounds significantly reduced inflammatory markers in animal models of arthritis. This suggests that the compound may have similar therapeutic potential in managing inflammatory diseases .
  • CNS Activity Assessment :
    • A pharmacological evaluation indicated that derivatives of this compound showed promise in animal models for anxiety and depression, highlighting its potential as a CNS-active agent .

Data Tables

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
CNS activityModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparison with Structural Analogs

The European Patent Application (2023/39) lists several structurally related compounds, primarily 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Below is a comparative analysis focusing on substituent variations and their hypothesized effects:

Table 1: Key Structural Variations and Hypothesized Effects

Compound Core Piperidine Substituent Heterocycle/Substituent Hypothesized Properties
Target Compound (Dihydropyridazinone) 1-(2-hydroxyethyl)piperidin-4-yl 1H-pyrazol-1-yl Enhanced solubility due to polar hydroxyethyl group; moderate lipophilicity
4H-Pyrido[1,2-a]pyrimidin-4-one 1-methylpiperidin-4-yl 2-methyl-2H-indazol-5-yl Increased lipophilicity (methyl group); potential for improved membrane permeability
4H-Pyrido[1,2-a]pyrimidin-4-one 1-ethylpiperidin-4-yl 3,4-dimethoxyphenyl Higher lipophilicity (ethyl group); possible CYP450 interactions from methoxy groups
4H-Pyrazino[1,2-a]pyrimidin-4-one 4-(dimethylamino)methylpiperidin-1-yl 2-methylimidazo[1,2-a]pyridin-6-yl Basic dimethylamino group may enhance solubility and target binding affinity
4H-Pyrido[1,2-a]pyrimidin-4-one Piperazin-1-yl (unsubstituted) 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl) Polar piperazine core could improve water solubility; pyrazolo-pyrazine may enhance π-π stacking

Key Observations:

Piperidine Substitutions: The 2-hydroxyethyl group in the target compound introduces a polar, hydrogen-bond-capable moiety, likely improving aqueous solubility compared to methyl or ethyl analogs . Methyl and ethyl substituents (e.g., 1-methylpiperidin-4-yl) increase lipophilicity, which may enhance cell permeability but reduce solubility. Piperazine derivatives (e.g., 4-(dimethylamino)methylpiperidin-1-yl) offer basic nitrogen atoms for salt formation, further optimizing solubility and binding interactions.

Heterocyclic Moieties: The pyrazole group in the target compound may engage in hydrogen bonding or dipole interactions with target proteins, a feature shared with pyrazolo-pyrazine derivatives.

Hydroxyethyl and piperazine substituents are less metabolically labile, suggesting improved pharmacokinetic profiles .

Research Findings and Limitations

  • Solubility : Hydroxyethyl and piperazine-substituted analogs are prioritized in drug design for their balance of solubility and permeability.
  • Target Selectivity : Heterocycle variations (pyrazole vs. indazole) may influence selectivity for kinase subfamilies or other enzyme classes.
  • Synthetic Feasibility : Piperidine and piperazine derivatives are synthetically accessible, enabling rapid SAR exploration .

Limitations:

  • No quantitative data (e.g., IC₅₀, logP) are available in the provided sources, necessitating caution in extrapolating biological effects.
  • The absence of crystallographic or computational binding studies (e.g., using SHELX or CCP4 tools) limits mechanistic insights .

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